The synthesis of RN-1747 involves several key steps, typically starting from commercially available precursors. The detailed synthetic route may vary slightly depending on the laboratory protocols but generally includes the following:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
RN-1747 participates in several chemical reactions primarily related to its interaction with biological systems:
These reactions are crucial for understanding both its therapeutic potential and limitations in various experimental contexts.
The mechanism of action for RN-1747 primarily revolves around its role as a selective agonist for TRPV4 channels:
The physical and chemical properties of RN-1747 are essential for its application in research:
RN-1747 has several promising applications in scientific research:
Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel with high calcium permeability, functioning as a polymodal cellular sensor activated by diverse stimuli. These include osmotic changes, mechanical stress, moderate warmth (>27°C), and endogenous lipid mediators such as arachidonic acid metabolites (e.g., 5,6-EET) [3] [8]. Structurally, TRPV4 belongs to the TRP channel superfamily, characterized by six transmembrane domains, intracellular N- and C-termini with ankyrin repeats, and a tetrameric assembly forming a central ion-conducting pore [5] [9]. Its expression spans endothelial cells, neurons, epithelial tissues, and cardiomyocytes, underscoring its systemic regulatory roles [3] [9].
Table 1: Physiological and Pathophysiological Roles of TRPV4
Physiological Role | Mechanism | Pathological Association |
---|---|---|
Osmoregulation | Activation by hypotonicity | Neurogenic inflammation |
Thermosensation | Response to >27°C | Neuropathic pain |
Mechanotransduction | Shear stress detection | Cardiac fibrosis |
Vascular Tone | Endothelial Ca²⁺ influx | Pulmonary edema |
Bone Homeostasis | Osteoblast regulation | Osteoarthritis |
In pathophysiology, TRPV4 dysregulation contributes to:
RN-1747 (1-(4-Chloro-2-nitrophenyl)sulfonyl-4-benzylpiperazine) emerged from targeted drug discovery efforts to identify selective TRPV4 modulators. Early TRPV4 agonists like 4α-PDD and synthetic GSK1016790A lacked ideal selectivity or exhibited toxicity (e.g., GSK1016790A induces cell death at high concentrations) [5]. RN-1747 was developed as a phenylsulfonamide derivative with optimized properties:
Table 2: Pharmacological Profile of RN-1747
Parameter | Value | Experimental System |
---|---|---|
hTRPV4 EC₅₀ | 0.77 μM | Human TRPV4-expressing cells |
mTRPV4 EC₅₀ | 4.0 μM | Mouse TRPV4-expressing cells |
rTRPV4 EC₅₀ | 4.1 μM | Rat TRPV4-expressing cells |
TRPM8 IC₅₀ | 4 μM | Antagonism in TRPM8 channels |
Selectivity | >30–100× vs. TRPV1/3 | Functional assays |
Key advancements include:
TRPV4’s involvement in calcium signaling cascades positions it as a therapeutic target for diverse conditions:
Table 3: TRPV4 Agonists in Experimental Research
Agonist | TRPV4 EC₅₀ | Key Advantages | Limitations |
---|---|---|---|
RN-1747 | 0.77 μM (hTRPV4) | High human selectivity, low cytotoxicity | TRPM8 antagonism |
GSK1016790A | 1–10 nM | High potency | Cardiotoxicity risk |
4α-PDD | ~1 μM | Classical agonist | Non-selective at high doses |
Agonist-1 | Sub-μM | Novel chemotype | Limited characterization |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7